(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic organic compound that belongs to the class of thiazolobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazole ring fused to a benzimidazole moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2-ethoxybenzaldehyde with a suitable thiazolobenzimidazole precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- (2Z)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- (2Z)-2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
The uniqueness of (2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its ethoxy substituent, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds with different substituents, such as methoxy, chloro, or fluoro groups.
Properties
Molecular Formula |
C18H14N2O2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H14N2O2S/c1-2-22-15-10-6-3-7-12(15)11-16-17(21)20-14-9-5-4-8-13(14)19-18(20)23-16/h3-11H,2H2,1H3/b16-11- |
InChI Key |
SCYAWFWGXSNPTM-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.